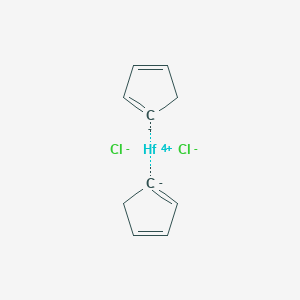
Bis(cyclopentadienyl)hafnium dichloride
説明
Synthesis Analysis
The synthesis of bis(cyclopentadienyl)hafnium dichloride involves the reaction of silylated cyclopentadienes with hafnium tetrachlorides. Reactions with different silylated cyclopentadienes afford the metallocene dichlorides, highlighting the versatility and specificity of the synthesis process (Winter et al., 1991).
Molecular Structure Analysis
The molecular structure of bis(cyclopentadienyl)hafnium dichloride has been the subject of various studies. For example, the complex with dithiocarbamates derived from α-amino acids suggests a binuclear complex structure based on spectroscopic data (Srivastava, 2009). Additionally, the structure of hafnium methandiide complexes provides insight into the MC carbene–ylide structure, completing the group 4 metal complexes triad (Babu et al., 2000).
Chemical Reactions and Properties
Bis(cyclopentadienyl)hafnium dichloride reacts with vinyllithium to form divinyl compounds, indicating its reactivity towards organic synthesis (Beckhaus et al., 1989). The compound's ability to function as a catalyst in the ring-opening reactions of epoxides also demonstrates its utility in producing β-alkoxy alcohols with high regio- and stereoselectivity (Kantam et al., 2003).
Physical Properties Analysis
The physical properties, such as the compound's solubility, melting point, and vapor pressure, are crucial for understanding its behavior in different environments and applications. However, specific studies focusing solely on these properties were not identified in the current search, suggesting a gap in the literature.
Chemical Properties Analysis
The chemical properties of bis(cyclopentadienyl)hafnium dichloride include its reactivity with other compounds, stability under various conditions, and catalytic activities. The compound's role in dinitrogen functionalization highlights its potential in synthesizing N-H bond-forming reactions and its catalytic efficiency (Chirik, 2007).
科学的研究の応用
-
Chemical Research
- Application : Bis(cyclopentadienyl)hafnium dichloride is used as a starting material to prepare many kinds of hafnocene (II or IV) derivatives .
- Results or Outcomes : The outcome of these procedures is the creation of various hafnocene derivatives, which can have a wide range of applications in different fields of research .
-
Pharmaceutical Research
- Application : Bis(cyclopentadienyl)hafnium dichloride is used in pharmaceutical research as an intermediate .
- Results or Outcomes : The outcome of these procedures is the creation of various pharmaceutical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific pharmaceutical research being conducted .
-
Catalyst in Chemical Reactions
- Application : Bis(cyclopentadienyl)hafnium dichloride is used as a catalyst in various chemical reactions .
- Methods of Application : The compound is used in combination with other reagents such as silver iodide (AgI) salt to activate certain reactions . The specific methods and procedures can vary widely depending on the specific reaction being catalyzed.
- Results or Outcomes : The outcome of these procedures is the facilitation of various chemical reactions. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction being catalyzed .
-
Preparation of Hafnocene Derivatives
- Application : Bis(cyclopentadienyl)hafnium dichloride is used as a starting material to prepare many kinds of hafnocene (II or IV) derivatives .
- Methods of Application : The compound is used in the synthesis of various hafnocene derivatives. The specific methods and procedures can vary widely depending on the specific hafnocene derivative being synthesized .
- Results or Outcomes : The outcome of these procedures is the creation of various hafnocene derivatives. The specific results, including any quantitative data or statistical analyses, would depend on the specific hafnocene derivative being synthesized .
-
Activator for Glycosyl Fluoride
- Application : Bis(cyclopentadienyl)hafnium dichloride, in combination with AgI salt, is an effective activator for glycosyl fluoride .
- Results or Outcomes : The outcome of these procedures is the activation of glycosyl fluoride. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction being catalyzed .
-
Synthesis of Benzil Bis (Aroyl Hydrazones) Derivatives
- Application : Bis(cyclopentadienyl)hafnium dichloride is used in the synthesis of benzil bis (aroyl hydrazones) derivatives .
- Methods of Application : The compound is used in the synthesis of various benzil bis (aroyl hydrazones) derivatives. The specific methods and procedures can vary widely depending on the specific derivative being synthesized .
- Results or Outcomes : The outcome of these procedures is the creation of various benzil bis (aroyl hydrazones) derivatives. The specific results, including any quantitative data or statistical analyses, would depend on the specific derivative being synthesized .
Safety And Hazards
Bis(cyclopentadienyl)hafnium dichloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
特性
IUPAC Name |
cyclopenta-1,3-diene;hafnium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKLRFLZVHXNCF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)hafnium dichloride | |
CAS RN |
12116-66-4 | |
| Record name | Hafnium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorobis(η5-cyclopenta-2,4-dien-1-yl)hafnium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



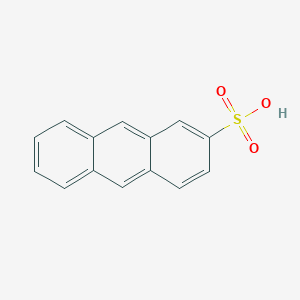
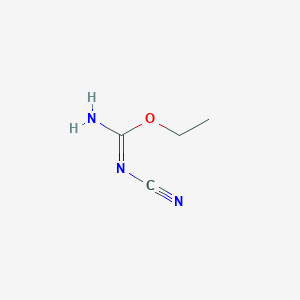

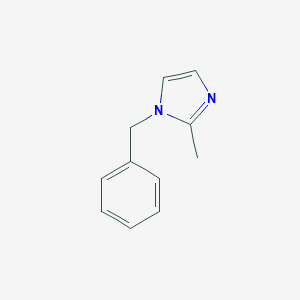

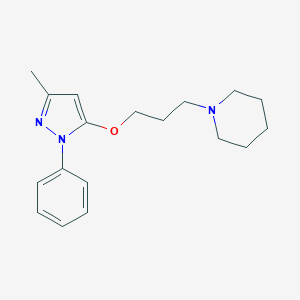
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
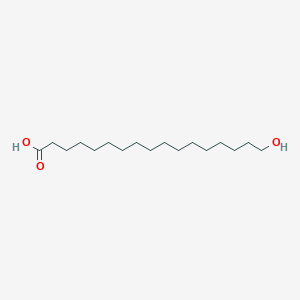
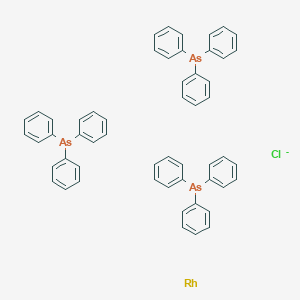
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)
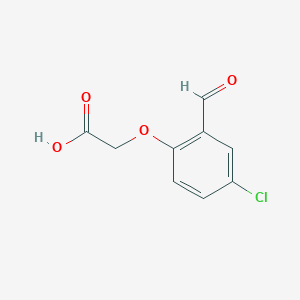
![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)